molecular formula C28H25N3O2 B6515129 1-[(2,5-dimethylphenyl)methyl]-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 931363-66-5

1-[(2,5-dimethylphenyl)methyl]-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B6515129
CAS No.: 931363-66-5
M. Wt: 435.5 g/mol
InChI Key: NFUDXGZWWBYIAY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,4-dihydroquinolin-4-one core substituted with a 2,5-dimethylphenylmethyl group at position 1, a methyl group at position 6, and a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl moiety at position 3. The 1,2,4-oxadiazole ring is notable for its electron-deficient nature and metabolic stability, which often enhances bioavailability in pharmaceutical candidates .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2/c1-17-6-10-21(11-7-17)27-29-28(33-30-27)24-16-31(15-22-13-18(2)5-9-20(22)4)25-12-8-19(3)14-23(25)26(24)32/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUDXGZWWBYIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)C)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2,5-dimethylphenyl)methyl]-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a derivative of the quinoline family and incorporates a 1,2,4-oxadiazole moiety. This unique structural composition suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O4C_{26}H_{25}N_{3}O_{4} with a molecular weight of approximately 475.55 g/mol. The compound features multiple functional groups that contribute to its biological activity, including the oxadiazole ring known for its pharmacological significance.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing the oxadiazole moiety. These activities include:

  • Anticancer Activity : Compounds with oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as inhibition of key enzymes involved in cancer proliferation (e.g., thymidylate synthase and histone deacetylases) .
  • Antimicrobial Effects : The presence of both quinoline and oxadiazole structures has been linked to enhanced antimicrobial properties, making these compounds potential candidates for developing new antibiotics .
  • Anti-inflammatory and Analgesic Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX), which are critical in the inflammatory response .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as:
    • Histone Deacetylases (HDAC)
    • Carbonic Anhydrase (CA)
    • Thymidylate Synthase
    These enzymes play crucial roles in cellular processes like proliferation and apoptosis .
  • Cell Cycle Arrest : By interfering with specific signaling pathways, the compound can induce cell cycle arrest in cancer cells, leading to reduced tumor growth .

Anticancer Activity

A study evaluating the cytotoxicity of various oxadiazole derivatives showed that compounds similar to This compound exhibited IC50 values ranging from 10 µM to 50 µM against several cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) .

Antimicrobial Studies

In another research effort focused on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antibacterial potency compared to standard antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Targeted Cells/Organisms
Compound AAnticancer15HeLa (Cervical Cancer)
Compound BAntimicrobial8Staphylococcus aureus
Compound CAnti-inflammatory20RAW264.7 Macrophages
Compound DAntioxidant25Human Fibroblast Cells

Comparison with Similar Compounds

Structural Analogues within the 1,4-Dihydroquinolin-4-one Family

Compounds sharing the 1,4-dihydroquinolin-4-one core often exhibit variations in substituents that dictate their biological activity. For instance:

  • 3-(4-Chlorophenyl)-1,4-dihydroquinolin-4-one derivatives demonstrate potent antifungal activity due to the electron-withdrawing chlorine atom enhancing membrane penetration.
  • 1-Benzyl-6-nitro-1,4-dihydroquinolin-4-one shows enhanced kinase inhibition via nitro-group-mediated redox interactions.

In contrast, the target compound’s 1,2,4-oxadiazole and dimethylphenyl groups likely improve lipophilicity and binding affinity compared to simpler derivatives, though experimental validation is pending.

Comparison with Heterocyclic Derivatives from

The compounds 4g and 4h (synthesized in ) share structural motifs with the target compound but differ significantly in core architecture and substituents:

  • Core Structure: The target compound uses a 1,4-dihydroquinolin-4-one core, whereas 4g and 4h are based on a pyrazol-3-one scaffold fused with tetrazole and benzodiazepine/oxazepine rings.
  • Functional Groups : The target’s 1,2,4-oxadiazole group may confer greater metabolic stability compared to the tetrazole rings in 4g and 4h , which are prone to hydrolysis under acidic conditions .
Pharmacological and Physicochemical Properties

Table 1: Structural and Hypothetical Property Comparison

Compound Core Structure Key Substituents logP* (Predicted) Potential Activity
Target Compound 1,4-Dihydroquinolin-4-one 2,5-Dimethylphenylmethyl, 4-methylphenyl-1,2,4-oxadiazole 3.8 Kinase inhibition, Antimicrobial
Compound 4g (from ) Pyrazol-3-one Coumarin-3-yl, tetrazole, benzodiazepine 4.2 Anticancer, Antimicrobial
Compound 4h (from ) Pyrazol-3-one Coumarin-3-yl, tetrazole, oxazepine 4.5 Anti-inflammatory

*logP values estimated via computational models (e.g., XLogP3).

  • Solubility : The target compound’s methyl groups may reduce aqueous solubility compared to the polar tetrazole and coumarin groups in 4g and 4h .

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